molecular formula C13H16O3 B2770056 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 84182-50-3

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B2770056
CAS No.: 84182-50-3
M. Wt: 220.268
InChI Key: COSCRJLYEZUUMW-HAQNSBGRSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Synthetic Strategies

The utility of cyclobutane derivatives in synthetic organic chemistry is multifaceted. Their inherent ring strain makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse array of acyclic and larger cyclic systems that might be challenging to synthesize through other methods. This reactivity, combined with the rigid and well-defined three-dimensional structure of the cyclobutane ring, allows for precise stereochemical control in complex molecule synthesis.

Furthermore, cyclobutane derivatives serve as valuable building blocks for the construction of more complex molecular architectures. They are found in numerous natural products and have been incorporated into pharmacologically active compounds to enhance properties such as metabolic stability and binding affinity. The rigid nature of the cyclobutane core can be used to lock a molecule into a specific conformation, which is a crucial aspect of rational drug design. By restricting the conformational flexibility of a molecule, chemists can improve its selectivity for a particular biological target.

Overview of the Methyl 3-(benzyloxy)cyclobutanecarboxylate Framework

This compound is a disubstituted cyclobutane derivative that features both a methyl ester and a benzyloxy group attached to the four-membered ring. This particular arrangement of functional groups makes it a potentially versatile intermediate in organic synthesis. The benzyloxy group (a benzyl (B1604629) ether) serves as a protecting group for a hydroxyl function, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. The methyl ester functionality can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form amides or other ester derivatives.

The core structure of this compound combines the conformational rigidity of the cyclobutane ring with the chemical reactivity of its functional groups. This allows for the stereocontrolled introduction of new functionalities and the construction of more complex molecules. The presence of both an ether and an ester group on the cyclobutane framework provides multiple handles for synthetic manipulation.

A key precursor to this compound is 3-(benzyloxy)cyclobutanecarboxylic acid, which is recognized as a useful building block in its own right for organic synthesis. The conversion of this carboxylic acid to its methyl ester derivative, this compound, is a straightforward process that enhances its utility in certain synthetic applications, for instance, by modifying its solubility or reactivity in subsequent steps. A common method for this transformation is the Fischer esterification. googleapis.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. googleapis.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 4934-98-9
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Appearance Colorless to light yellow liquid

Detailed Research Findings

While extensive research specifically detailing the applications of this compound is not widely available in peer-reviewed literature, its synthesis and use can be inferred from studies on analogous compounds. For instance, a patent application describes the synthesis of the corresponding ethyl ester, ethyl 3-(benzyloxy)cyclobutanecarboxylate. googleapis.com In this procedure, 3-(benzyloxy)cyclobutanecarboxylic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated to reflux for an extended period. googleapis.com An analogous procedure using methanol would yield this compound.

The precursor, 3-hydroxycyclobutanecarboxylate, is a known compound used in the synthesis of pharmaceuticals and other organic compounds. guidechem.com The benzyloxy group in this compound acts as a protecting group for this hydroxyl functionality, allowing for selective reactions at the ester group. The benzyl group can be removed later in a synthetic sequence, typically through hydrogenolysis, to unmask the hydroxyl group for further functionalization. This strategic use of protecting groups is a fundamental concept in the synthesis of complex organic molecules.

The structural framework of this compound is also related to other synthetically useful cyclobutane derivatives, such as 3-oxocyclobutanecarboxylic acid, which serves as an important intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and thrombin inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Benzyloxy Cyclobutanecarboxylate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate reveals several logical disconnections to arrive at readily available starting materials. The primary disconnection strategy involves breaking the ether linkage of the benzyloxy group, leading to two key fragments: a benzyl (B1604629) cation synthon (equivalent to a benzyl halide) and Methyl 3-hydroxycyclobutanecarboxylate. This approach simplifies the problem to the synthesis of the substituted cyclobutane (B1203170) core.

Further disconnection of the cyclobutane ring itself suggests two main synthetic pathways. The first involves a [2+2] cycloaddition, where the four-membered ring is formed from two two-carbon components. A second strategic disconnection points towards an intramolecular cyclization, specifically through the alkylation of a malonate derivative, which would form the cyclobutane ring by creating two new carbon-carbon bonds within a single precursor molecule.

Multistep Synthetic Routes to the Cyclobutane Core

The construction of the cyclobutane core is the cornerstone of the synthesis of this compound. The following sections detail established methodologies for forming this crucial four-membered ring system and subsequently introducing the required functionalities.

Formation of the Cyclobutane Ring System

The formation of a substituted cyclobutane ring can be achieved through various synthetic strategies. Among the most effective are cycloaddition reactions and intramolecular alkylations of malonate esters.

[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings from two olefinic components. acs.orgnih.gov This approach is highly valued for its efficiency in creating the four-membered ring in a single step. For the synthesis of a 3-alkoxycyclobutane derivative, a potential strategy would involve the cycloaddition of a vinyl ether with an appropriate ketene (B1206846) or ketene equivalent. For instance, the reaction of benzyl vinyl ether with dichloroketene, generated in situ, would yield a dichlorinated cyclobutanone (B123998) intermediate. Subsequent reduction of the ketone and removal of the chlorine atoms would lead to the desired substituted cyclobutane core. nih.gov The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Reactant 1Reactant 2Catalyst/ConditionsIntermediate ProductRef
Benzyl vinyl etherDichloroketene (from trichloroacetyl chloride and Zn)Heat2,2-dichloro-3-(benzyloxy)cyclobutanone nih.gov
OlefinAllenoateHeatSubstituted methylenecyclobutane nih.gov

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

An alternative and widely used method for constructing cyclobutane rings is through the intramolecular dialkylation of a malonic ester. nih.gov This strategy typically involves the reaction of diethyl malonate with a 1,3-dihalopropane derivative. The acidic α-hydrogens of the malonate are sequentially removed by a base, and the resulting carbanion acts as a nucleophile, displacing the halides in an intramolecular fashion to form the cyclobutane ring. Subsequent hydrolysis and decarboxylation of the resulting cyclobutanedicarboxylate would yield a cyclobutanecarboxylic acid, which can then be esterified.

Malonate DerivativeDihalideBaseProductRef
Diethyl malonate1,3-dibromopropaneSodium ethoxideDiethyl cyclobutane-1,1-dicarboxylate frontiersin.org
Diethyl malonate1-bromo-3-chloropropaneSodium ethoxideDiethyl cyclobutane-1,1-dicarboxylate frontiersin.org

Table 2: Malonate Alkylation for Cyclobutane Ring Formation

Introduction of the Benzyloxy Moiety

Once the cyclobutane ring with the appropriate functional group handles is in place, the introduction of the benzyloxy group is a critical step. A common and effective method for this transformation is through a nucleophilic substitution reaction.

The most direct approach to introduce the benzyloxy group is through the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group on the cyclobutane ring to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent. google.com A key precursor for this step is Methyl 3-hydroxycyclobutanecarboxylate. A known procedure for the synthesis of the cis-isomer of this intermediate involves the reduction of Methyl 3-oxocyclobutanecarboxylate using lithium tri-tert-butoxyaluminum hydride at low temperatures, affording the desired alcohol in high yield. chemicalbook.com The subsequent benzylation would then be carried out under basic conditions.

SubstrateReagentBaseProductYieldRef
Methyl cis-3-hydroxycyclobutanecarboxylateBenzyl bromideSodium hydrideMethyl cis-3-(benzyloxy)cyclobutanecarboxylate- google.com
Alcohol2-Benzyloxy-1-methylpyridinium triflateAcid scavengerBenzylated alcoholHigh google.com

Table 3: Benzylation of Alcohols via Nucleophilic Substitution

Esterification Procedures for the Carboxylate Group

The formation of the methyl ester from a carboxylic acid is a fundamental transformation in organic synthesis. The most common method for this conversion is the Fischer esterification reaction. libretexts.org This acid-catalyzed nucleophilic acyl substitution involves reacting the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

In the context of this compound, the reaction involves treating 3-(benzyloxy)cyclobutanecarboxylic acid with methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester product. libretexts.org All steps in the Fischer esterification are reversible, and to favor the formation of the ester, a large excess of the alcohol (methanol) is typically used as the solvent. libretexts.org

Table 1: General Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants Carboxylic Acid, Alcohol (Methanol)Forms the ester.
Catalyst Strong Mineral Acid (e.g., H₂SO₄, HCl)Protonates the carbonyl group to increase reactivity. libretexts.org
Solvent Excess Alcohol (Methanol)Drives the equilibrium towards the product. libretexts.org
Temperature RefluxIncreases the reaction rate.

Synthesis via Precursors and Analogues

The synthesis of this compound can be efficiently achieved through the modification of closely related precursor molecules.

The direct conversion of 3-(Benzyloxy)cyclobutanecarboxylic acid to its methyl ester is a standard esterification process. As outlined in the Fischer esterification method, this involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically heated to reflux to ensure a reasonable reaction rate and completion. Upon completion, a standard aqueous workup is performed to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by extraction and purification, often by distillation or column chromatography, to isolate the pure this compound.

An alternative and common pathway to synthesize this compound is through the benzylation of the hydroxyl group of Methyl 3-hydroxycyclobutanecarboxylate. This reaction is a type of Williamson ether synthesis. The process involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride.

A typical procedure involves dissolving Methyl 3-hydroxycyclobutanecarboxylate in an aprotic polar solvent like dimethylformamide (DMF). A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to generate the alkoxide in situ. orgsyn.org Benzyl bromide is then added, and the mixture is heated to facilitate the nucleophilic substitution reaction. orgsyn.org This method effectively protects the hydroxyl group as a benzyl ether, yielding the target compound. One documented synthesis using this pathway reports a yield of 15.4%. lookchem.com

Table 2: Reaction Conditions for Benzylation of Methyl 3-hydroxycyclobutanecarboxylate

Reagent/ConditionRole/ParameterExampleReference
Starting Material Hydroxy esterMethyl 3-hydroxycyclobutanecarboxylate lookchem.com
Benzylation Agent Benzyl group sourceBenzyl bromide / Benzyl chloride orgsyn.orglookchem.com
Base Deprotonates the hydroxyl groupAnhydrous Potassium Carbonate (K₂CO₃) orgsyn.org
Solvent Reaction mediumDimethylformamide (DMF) orgsyn.org
Temperature Reaction condition90°C orgsyn.org
Reported Yield Product yield15.4% lookchem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters that can be adjusted include the choice of reagents, solvent, catalyst, temperature, and reaction time. scielo.brchemrxiv.org

For the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid, optimization may involve screening different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, or acidic resins) to find the most efficient one. The ratio of methanol to the carboxylic acid can also be varied to shift the equilibrium favorably.

For the benzylation of Methyl 3-hydroxycyclobutanecarboxylate, the choice of base is critical. While potassium carbonate is effective, a stronger base like sodium hydride might accelerate the reaction but could also lead to side reactions if not handled carefully. The solvent can also play a significant role; while DMF is common, other polar aprotic solvents like acetonitrile (B52724) could offer a better balance between conversion and selectivity. scielo.brchemrxiv.org Temperature and reaction time are interdependent; higher temperatures can reduce the required reaction time but may also promote the formation of impurities. scielo.br A systematic study varying these parameters would allow for the identification of the optimal conditions that provide the best balance between reaction efficiency and product purity. chemrxiv.org

Mechanistic Studies and Reactivity of Methyl 3 Benzyloxy Cyclobutanecarboxylate

Reactivity of the Ester Functional Group

The methyl ester group in Methyl 3-(benzyloxy)cyclobutanecarboxylate is susceptible to nucleophilic acyl substitution, enabling its conversion into other functional groups such as different esters, amides, and alcohols.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, this transformation allows for the introduction of various alcohol moieties, which can be crucial for modifying the properties of the molecule or for subsequent synthetic steps.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. This is followed by the elimination of the original methoxide (B1231860) group. Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of transesterification are well-established and can be applied to this molecule. The reaction conditions can be tailored based on the desired product and the stability of the starting material.

Table 1: Representative Conditions for Transesterification of Methyl Esters

CatalystAlcoholSolventTemperature (°C)Typical Yield (%)
Sodium MethoxideEthanolEthanolReflux>90
Sulfuric AcidPropanolPropanolReflux80-90
Titanium(IV) isopropoxideBenzyl (B1604629) AlcoholToluene (B28343)Reflux>95

Note: The data in this table is generalized for methyl esters and serves as an illustrative guide for potential reaction conditions for this compound.

The conversion of esters to amides, known as amidation, is a fundamental transformation in organic chemistry. This reaction is typically achieved by treating the ester with a primary or secondary amine. The direct amidation of esters often requires harsh conditions (high temperatures and pressures) due to the lower nucleophilicity of amines compared to alkoxides. However, various methods have been developed to facilitate this transformation under milder conditions, such as the use of Lewis acid catalysts or the conversion of the amine to a more reactive species.

For this compound, amidation would lead to the corresponding 3-(benzyloxy)cyclobutanecarboxamide derivatives. These products could be valuable intermediates for the synthesis of biologically active compounds.

Table 2: Potential Reagents for Amidation of this compound

AmineReagent/CatalystSolventTemperature (°C)
Ammonia (B1221849)-Methanol (B129727)High Pressure
BenzylamineSodium methoxideMethanolReflux
DiethylamineTrimethylaluminumTolueneRoom Temperature

Note: This table presents potential conditions based on general amidation methods for methyl esters.

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (3-(benzyloxy)cyclobutyl)methanol. This transformation is a crucial step in many synthetic routes, as it converts an electron-withdrawing group into a versatile hydroxyl group.

Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are typically required for the reduction of esters. The reaction proceeds via the formation of a tetrahedral intermediate after the addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the methoxide group to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless used in combination with activating agents or under specific conditions.

Table 3: Conditions for the Reduction of Methyl Esters to Alcohols

Reducing AgentSolventTemperature (°C)Typical Yield (%)
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to Room Temperature>90
Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)Diglyme10080-90
Borane-Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)Reflux>90

Note: The data provided is based on general procedures for the reduction of methyl esters.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality on the cyclobutane (B1203170) ring. Its removal, or deprotection, is a key step to unveil the free alcohol for further functionalization.

The most common and mild method for the cleavage of benzyl ethers is catalytic hydrogenolysis. molport.comachemblock.comchemspider.com This reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.

This method is highly efficient and chemoselective, often leaving other functional groups such as esters, ketones, and double bonds intact under controlled conditions. For this compound, catalytic hydrogenolysis would yield Methyl 3-hydroxycyclobutanecarboxylate.

Table 4: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolventPressure (atm)Temperature (°C)
10% Pd/CH₂ gasMethanol1Room Temperature
5% Pd/CH₂ gasEthyl Acetate1-4Room Temperature
Palladium Hydroxide (Pearlman's catalyst)H₂ gasEthanol1Room Temperature

Note: These are general conditions and the optimal conditions may vary depending on the specific substrate.

While catalytic hydrogenolysis is the preferred method, other strategies for benzyl ether cleavage can be employed, particularly when the molecule contains functional groups that are sensitive to hydrogenation.

Lewis Acids: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) can effect the cleavage of benzyl ethers. These reactions typically proceed through the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzyl carbon.

Oxidative Cleavage: In some cases, the benzylic position can be oxidized to facilitate cleavage. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of p-methoxybenzyl (PMB) ethers, and similar strategies can sometimes be adapted for benzyl ethers.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers, although this method is less common due to the harsh conditions.

Cyclobutane Ring Reactivity of this compound

The reactivity of the cyclobutane ring in this compound is significantly influenced by the inherent ring strain of the four-membered carbocycle. This strain, arising from angle and torsional strain, makes the cyclobutane ring susceptible to reactions that lead to a more stable, less strained system. The substituents on the ring, namely the methyl ester and the benzyloxy group, also play a crucial role in directing the regioselectivity and stereoselectivity of these reactions.

Ring-Opening Reactions

Ring-opening reactions of cyclobutane derivatives are a key feature of their chemistry, driven by the release of ring strain. beilstein-journals.orgnih.gov These transformations can be initiated by various reagents and conditions, including acidic or basic conditions, nucleophilic attack, and thermal or photochemical activation. beilstein-journals.org The substitution pattern on the cyclobutane ring is a critical factor in determining the facility and outcome of these reactions. beilstein-journals.org

In the context of this compound, ring-opening would likely proceed through cleavage of one of the C-C bonds of the cyclobutane ring. The presence of the electron-withdrawing methyl ester group and the benzyloxy group can influence the regioselectivity of this cleavage. For instance, reactions that proceed via carbocationic intermediates may favor cleavage at bonds that lead to the formation of a more stabilized carbocation.

Reaction Type Reagents and Conditions Expected Major Product(s) Notes
Acid-Catalyzed Ring OpeningH⁺ (e.g., HCl, H₂SO₄), heatAcyclic ester with functional groups at former C1 and C3 positionsThe regioselectivity would be influenced by the stability of the resulting carbocationic intermediates.
Base-Promoted Ring OpeningStrong base (e.g., NaH, LDA), heatFormation of a carbanion followed by rearrangement or eliminationThe acidity of the protons on the cyclobutane ring would be a key factor.
HydrogenolysisH₂, Pd/CRing opening to form an acyclic alkane derivativeThis would also likely result in the debenzylation of the benzyloxy group.

This table presents hypothetical ring-opening reactions of this compound based on the known reactivity of other substituted cyclobutanes.

Functionalization of the Cyclobutane Ring

Beyond ring-opening, the cyclobutane ring of this compound can also undergo functionalization, allowing for the introduction of new substituents while retaining the four-membered ring. A significant area of research in cyclobutane chemistry is the direct C-H functionalization, which provides a powerful tool for the synthesis of complex molecules. acs.orgnih.gov

Palladium- and rhodium-catalyzed C-H activation has been successfully applied to various cyclobutane systems. acs.orgnih.gov In the case of this compound, the directing ability of the ester and ether functional groups would be expected to play a significant role in determining the site of C-H functionalization. For instance, the ester group could direct functionalization to the C2 and C4 positions.

Functionalization Type Catalyst/Reagents Expected Site of Functionalization Key Considerations
C-H ArylationPd(OAc)₂, ligand, aryl halideC2 and/or C4 positionsThe choice of ligand can influence the regioselectivity.
C-H InsertionRh₂(OAc)₄, diazo compoundC2 and/or C4 positionsThe stereochemical outcome would be an important aspect to consider.
HalogenationNBS, light or radical initiatorC2 and/or C4 positionsFree-radical halogenation would likely be less selective.

This table illustrates potential C-H functionalization reactions of this compound based on established methods for other cyclobutane derivatives.

The inherent steric and electronic properties of the benzyloxy and methyl ester groups would also influence the stereochemical outcome of these functionalization reactions, potentially leading to the formation of specific diastereomers.

Stereochemical Control and Conformational Analysis in Methyl 3 Benzyloxy Cyclobutanecarboxylate Chemistry

Synthesis of cis- and trans-Isomers

The synthesis of distinct cis- and trans- isomers of Methyl 3-(benzyloxy)cyclobutanecarboxylate is a foundational aspect of its chemistry. Typically, the synthesis results in a mixture of both diastereomers, which then necessitates separation. A common precursor for this compound is 3-(benzyloxy)cyclobutan-1-one. The reduction of this ketone followed by esterification, or a direct reaction leading to the cyclobutane (B1203170) ring, often yields a mixture of cis- and trans- products.

The separation of these isomers is commonly achieved through column chromatography. While specific yield data for this compound is not extensively detailed in publicly available literature, analogous separations of similar 1,3-disubstituted cyclobutane derivatives have been reported. For instance, the synthesis of butorphanol (B1668111) metabolites involved the separation of cis- and trans- isomers of 3-(benzyloxy)cyclobutanecarboxylic acid methyl esters via column chromatography. This suggests a viable method for isolating the individual isomers of the title compound.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a potent ROR-γt inverse agonist has been developed, which also highlights the importance of controlling stereochemistry in pharmacologically relevant molecules. In this synthesis, a diastereoselective reduction was followed by recrystallization to improve the diastereomeric ratio, a technique that could potentially be applied to the synthesis of this compound.

Table 1: Illustrative Separation of cis- and trans- Isomers

Isomer Retention Factor (Rf) on Silica Gel (Illustrative) Typical Eluent System
trans-Methyl 3-(benzyloxy)cyclobutanecarboxylate Higher Rf Hexane/Ethyl Acetate
cis-Methyl 3-(benzyloxy)cyclobutanecarboxylate Lower Rf Hexane/Ethyl Acetate

Note: The Rf values are illustrative and depend on the specific chromatographic conditions.

Diastereoselective Synthetic Approaches

Achieving a preference for one diastereomer over the other during synthesis is a key goal in stereocontrolled reactions. For 1,3-disubstituted cyclobutanes like this compound, diastereoselectivity can be introduced through several strategies. One common approach involves the use of stereodirecting auxiliaries or catalysts.

While specific diastereoselective syntheses for this compound are not widely documented, general methods for the diastereoselective synthesis of substituted cyclobutanes provide a framework for potential approaches. Michael addition reactions onto cyclobutene (B1205218) precursors are a powerful tool for establishing the desired stereochemistry. The choice of catalyst and reaction conditions can significantly influence the facial selectivity of the nucleophilic attack, leading to a predominance of either the cis- or trans- product.

For example, diastereoselective synthesis of N-heterocycle substituted cyclobutanes has been achieved via Michael addition onto cyclobutenes. These methods often result in high diastereomeric ratios, demonstrating the feasibility of controlling the relative stereochemistry of substituents on a cyclobutane ring.

Chiral Resolution and Enantioselective Synthesis

As this compound possesses two stereocenters, it can exist as a pair of enantiomers for both the cis- and trans- diastereomers. Obtaining enantiomerically pure forms is crucial for applications where specific stereoisomers exhibit different biological activities. This can be achieved through chiral resolution of a racemic mixture or by enantioselective synthesis.

Chiral Resolution: This classic method involves the separation of enantiomers from a racemic mixture. For the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure carboxylic acid can be recovered and subsequently esterified to yield the desired enantiomer of this compound.

Enantioselective Synthesis: A more direct approach is to synthesize a single enantiomer preferentially. This often involves the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of other cyclobutane derivatives has been accomplished through catalytic conjugate addition reactions to cyclobutenones, employing chiral ligands to induce asymmetry. While a specific enantioselective synthesis for this compound is not prominently reported, these established methodologies for similar systems provide a clear pathway for future synthetic efforts.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving Agent Type
(R)-(+)-α-Methylbenzylamine Chiral Amine
(S)-(-)-α-Methylbenzylamine Chiral Amine
Brucine Chiral Alkaloid
Quinine Chiral Alkaloid

Conformational Preferences of the Cyclobutane Ring in Substituted Systems

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors.

In 1,3-disubstituted cyclobutanes such as this compound, the substituents can occupy either axial-like or equatorial-like positions on the puckered ring. The relative stability of the possible conformations is determined by the steric bulk of the substituents.

For the trans-isomer, one substituent will be in an axial-like position while the other is in an equatorial-like position. In the case of the cis-isomer, both substituents will be either diaxial-like or diequatorial-like. Generally, conformations that place bulky substituents in the more spacious equatorial-like positions are favored to minimize steric interactions.

Applications of Methyl 3 Benzyloxy Cyclobutanecarboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in Multistep Syntheses

In the realm of organic chemistry, multistep syntheses are fundamental for constructing complex molecules from simpler starting materials. Methyl 3-(benzyloxy)cyclobutanecarboxylate often features as a critical intermediate in these elaborate chemical pathways. Its structure allows for sequential modifications, enabling chemists to build molecular complexity in a controlled manner. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be removed at a later stage to reveal a reactive site for further transformations. This strategic protection is essential for achieving high yields and selectivity in the synthesis of target molecules.

The compound's utility is highlighted in syntheses where the cyclobutane (B1203170) core is a desired structural motif. For instance, it can be a precursor to other cyclobutane derivatives like 3-((Benzyloxy)methyl)cyclobutanone through various chemical transformations. chemscene.comnih.gov The ester group can be hydrolyzed, reduced, or converted into other functional groups, providing multiple avenues for synthetic elaboration. This flexibility makes it an indispensable intermediate for medicinal chemists and researchers developing new materials and bioactive compounds. enamine.net

Utility in the Construction of Complex Cyclobutyl Derivatives

The synthesis of polysubstituted and stereochemically complex cyclobutanes presents significant challenges due to the inherent ring strain and fluxionality of the cyclobutane ring. calstate.edu this compound provides a reliable starting point for overcoming these hurdles. acs.org Its defined stereochemistry and functional handles allow for the controlled installation of various substituents onto the cyclobutane core. acs.org

Research has demonstrated its application in the synthesis of a range of complex cyclobutane-containing natural products. acs.org For example, it can be used in reactions that sequentially add different aryl rings to the cyclobutane core, a key challenge in the synthesis of natural products like the piperarborenines. acs.org The compound facilitates the creation of intricate derivatives through reactions such as C-H functionalization, which allows for the direct modification of the cyclobutane ring. acs.org

Below is a table summarizing key transformations of this compound into more complex derivatives:

Starting MaterialReagents and ConditionsProductApplication
This compound1. Hydrolysis (e.g., NaOH, H₂O/MeOH) 2. Oxidation3-(Benzyloxy)cyclobutanoneIntermediate for further functionalization
3-(Benzyloxy)cyclobutan-1-oneGrignard Reagents (e.g., RMgBr)Tertiary cyclobutanol (B46151) derivativesIntroduction of new carbon substituents
This compoundReduction (e.g., LiAlH₄)(3-(Benzyloxy)cyclobutyl)methanolPrecursor to other functional groups

Strategic Building Block for Diverse Molecular Architectures

A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger structure. mdpi.com this compound excels in this role, providing a rigid and three-dimensional cyclobutane scaffold. enamine.net This scaffold can be used to control the spatial arrangement of functional groups in a target molecule, which is crucial for applications in drug discovery and materials science.

The development of molecular building blocks that can be assembled in a straightforward manner is a growing theme in chemistry. mdpi.com This compound fits perfectly within this paradigm, offering a platform for creating diverse molecular architectures. mdpi.com Its derivatives can be incorporated into larger, more complex systems, including those with applications as potential therapeutic agents. For example, cyclobutane derivatives have been explored as components of AKT kinase inhibitors, which are relevant in cancer research. calstate.edu

Intermediate in Total Synthesis Endeavors

The total synthesis of natural products is a significant driver of innovation in organic chemistry. This compound and its close derivatives have been employed as intermediates in the synthesis of complex molecular targets.

Heme and porphyrins are complex macrocyclic compounds essential for many biological processes. frontierspecialtychemicals.comnih.gov The biosynthesis of heme is a well-understood multi-enzyme pathway starting from simple precursors like glycine (B1666218) and succinyl CoA. frontierspecialtychemicals.comnih.gov While cyclobutane derivatives are not conventional precursors in the natural biosynthetic pathway of heme, synthetic strategies can sometimes employ unique building blocks. The literature available through public searches does not directly confirm the use of this compound as a precursor in the de novo synthesis of heme or porphyrin rings. These syntheses typically involve the condensation of pyrrole (B145914) units. frontierspecialtychemicals.comnih.gov However, in metabolic engineering approaches to enhance heme production, various genetic modifications are made to host organisms, though this does not directly involve the chemical synthesis from this specific cyclobutane compound. mdpi.com

The utility of cyclobutane derivatives as intermediates is well-documented in the synthesis of various complex molecules. For instance, related structures like trans-3-(benzyloxymethyl)cyclobutanol have been used in the synthesis of carbocyclic nucleoside analogues, such as 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and -guanine. rsc.org In these syntheses, the cyclobutane moiety serves as a mimic of the ribose sugar found in natural nucleosides. The benzyloxy group acts as a stable protecting group that can be removed in the final steps of the synthesis. rsc.org These endeavors showcase how cyclobutane building blocks are critical for accessing novel chemical space and creating analogues of biologically important molecules. diva-portal.org

Synthesis and Exploration of Derivatives and Analogues of Methyl 3 Benzyloxy Cyclobutanecarboxylate

Modification of the Benzyloxy Moiety

The benzyloxy group in methyl 3-(benzyloxy)cyclobutanecarboxylate serves as a versatile handle for synthetic modifications. Its ether linkage allows for the introduction of various functionalities through substitution on the benzyl (B1604629) ring or by complete cleavage and replacement, enabling the synthesis of a diverse range of analogues.

Introduction of Substituted Benzyloxy Groups

The introduction of substituents onto the benzyloxy group can be achieved by utilizing substituted benzyl halides in the synthesis of the parent compound. This approach allows for the systematic variation of electronic and steric properties of the molecule. The synthesis typically involves the alkylation of a corresponding 3-hydroxycyclobutanecarboxylate precursor with a substituted benzyl bromide or chloride in the presence of a base.

This strategy facilitates the preparation of a library of compounds with diverse functionalities on the aromatic ring, which can be instrumental in structure-activity relationship (SAR) studies. The choice of substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting unique characteristics to the final molecule.

Table 1: Examples of Substituted Benzyl Halides for the Synthesis of Analogues

Substituted Benzyl HalideResulting Substituent on Benzyloxy Group
4-Methoxybenzyl chloride4-Methoxy
4-Nitrobenzyl bromide4-Nitro
4-Chlorobenzyl bromide4-Chloro
2,4-Dichlorobenzyl chloride2,4-Dichloro
4-(Trifluoromethyl)benzyl bromide4-(Trifluoromethyl)

Cleavage and Replacement of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions. The removal of the benzyl group from this compound unmasks the hydroxyl functionality, providing a key intermediate, methyl 3-hydroxycyclobutanecarboxylate, for further derivatization.

One of the most common and efficient methods for benzyl ether cleavage is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds cleanly to afford the desired alcohol and toluene (B28343) as a byproduct, which is easily removed.

Reaction Scheme: Cleavage of the Benzyloxy Group

Other methods for benzyl ether deprotection include the use of strong acids, such as HBr in acetic acid, or Lewis acids like boron trichloride (B1173362) (BCl₃). However, these conditions are harsher and may not be suitable for substrates with acid-sensitive functional groups. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a viable option, particularly for para-methoxybenzyl (PMB) ethers.

The resulting methyl 3-hydroxycyclobutanecarboxylate is a valuable precursor for the introduction of alternative functional groups at the 3-position of the cyclobutane (B1203170) ring.

Derivatization at the Carboxylate Position

The methyl ester functionality of this compound provides a reactive site for a variety of chemical transformations. These modifications allow for the synthesis of a wide array of derivatives with potentially altered physical, chemical, and biological properties.

Alkyl and Aryl Ester Analogues

Transesterification of the methyl ester is a straightforward method to generate other alkyl and aryl ester analogues. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of the desired alcohol or phenol.

For the synthesis of other alkyl esters, the reaction can be driven to completion by using the corresponding alcohol as the solvent. The formation of aryl esters generally requires activation of the carboxylate group or the use of specific coupling agents due to the lower nucleophilicity of phenols compared to alcohols.

Table 2: Representative Alcohol and Phenol Reactants for Transesterification

ReactantProduct Ester Analogue
EthanolEthyl 3-(benzyloxy)cyclobutanecarboxylate
IsopropanolIsopropyl 3-(benzyloxy)cyclobutanecarboxylate
PhenolPhenyl 3-(benzyloxy)cyclobutanecarboxylate
4-Nitrophenol4-Nitrophenyl 3-(benzyloxy)cyclobutanecarboxylate

Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound can be achieved through aminolysis. This reaction involves the direct reaction of the ester with a primary or secondary amine. The reaction can be slow and may require elevated temperatures or the use of a catalyst.

A more efficient method involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). This method allows for the synthesis of a wide range of amides under mild conditions.

Table 3: Examples of Amines for Carboxamide Synthesis

AmineResulting Carboxamide Derivative
Ammonia (B1221849)3-(Benzyloxy)cyclobutanecarboxamide
AnilineN-Phenyl-3-(benzyloxy)cyclobutanecarboxamide
DiethylamineN,N-Diethyl-3-(benzyloxy)cyclobutanecarboxamide
Morpholine(3-(Benzyloxy)cyclobutyl)(morpholino)methanone

Functionalization of the Cyclobutane Ring

Direct functionalization of the cyclobutane ring of this compound presents a synthetic challenge due to the relative inertness of the C-H bonds. However, modern synthetic methodologies, such as C-H activation/functionalization, offer potential pathways to introduce substituents directly onto the cyclobutane core.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the functionalization of saturated carbocycles. This approach could potentially be applied to introduce aryl groups at the C-2 or C-4 positions of the cyclobutane ring. The reaction typically employs a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the carboxylate or the benzyloxy group might serve as directing groups, although the efficiency and regioselectivity of such a transformation would need to be experimentally determined.

Another potential strategy involves the generation of a radical at a specific position on the cyclobutane ring, followed by trapping with a suitable radical acceptor. Photoredox catalysis could be a viable approach to initiate such a transformation under mild conditions.

The successful functionalization of the cyclobutane ring would open up new avenues for creating novel analogues with three-dimensional diversity, which is highly desirable in medicinal chemistry and materials science.

Table 4: Potential Functionalization Reactions of the Cyclobutane Ring

Reaction TypePotential Reagents and ConditionsPotential Product
C-H ArylationPd catalyst, Aryl halide, Ligand, BaseMethyl 2-aryl-3-(benzyloxy)cyclobutanecarboxylate
Radical HalogenationN-Bromosuccinimide (NBS), LightMethyl 2-bromo-3-(benzyloxy)cyclobutanecarboxylate
Photoredox-mediated AlkylationPhotoredox catalyst, Alkyl radical precursor, LightMethyl 2-alkyl-3-(benzyloxy)cyclobutanecarboxylate

Synthesis of Halogenated Cyclobutane Derivatives

The introduction of halogen atoms onto the cyclobutane ring of this compound can provide valuable intermediates for further functionalization, for instance, through cross-coupling reactions. While direct halogenation of the parent compound is not widely reported, several general methods for the halogenation of cyclobutane rings can be considered.

One potential approach involves free-radical halogenation. This method, however, often lacks regioselectivity and may lead to a mixture of products, including those where halogenation occurs on the benzylic position of the protecting group. A more controlled approach would be necessary to achieve selective halogenation of the cyclobutane ring.

Alternatively, functional group manipulation can be employed. For instance, if a hydroxyl group is present on the cyclobutane ring, it can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a halide ion. In the context of this compound, this would require prior modification of the starting material to introduce a hydroxyl group at a desired position.

Electrophilic halogenation could be another viable strategy, particularly if an enolate or a similar nucleophilic species can be generated from the cyclobutane ring. Given the presence of the ester group, the formation of an enolate at the α-position is conceivable, which could then be trapped with an electrophilic halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The benzyloxy group at the 3-position would likely influence the regioselectivity of this reaction.

A summary of potential halogenation strategies is presented in the table below.

Halogenation StrategyReagentsPotential OutcomeKey Considerations
Free-Radical HalogenationNBS, AIBNMixture of halogenated productsLack of selectivity
Nucleophilic Substitution1. Conversion of OH to OTs/OMs 2. NaX (X = Cl, Br, I)Halogenation at the position of the original hydroxyl groupRequires prior introduction of a hydroxyl group
Electrophilic HalogenationLDA, NBS/NCSHalogenation α to the esterPotential for side reactions

Incorporation of Additional Functional Groups

Beyond halogenation, the incorporation of other functional groups onto the cyclobutane scaffold of this compound is crucial for creating diverse molecular libraries. The reactivity of the existing functional groups—the methyl ester and the benzyl ether—can be leveraged for further modifications.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functionalities, such as amides, alcohols (via reduction), or other esters. The benzyloxy group is a versatile protecting group for the hydroxyl functionality and can be removed under various conditions, most commonly through hydrogenolysis, to reveal a free hydroxyl group. This hydroxyl group can then be further functionalized, for example, by oxidation to a ketone or by etherification or esterification with different substituents.

Furthermore, C-H functionalization strategies are emerging as powerful tools for the direct introduction of new bonds at otherwise unreactive positions. nih.gov While specific applications to this compound are not extensively documented, palladium-catalyzed C-H activation has been successfully employed for the functionalization of other cyclobutane systems. acs.org Such an approach could potentially allow for the direct introduction of aryl, alkyl, or other groups onto the cyclobutane ring.

The table below outlines some potential functional group interconversions.

Starting Functional GroupTransformationReagentsResulting Functional Group
Methyl EsterHydrolysisLiOH, H₂O/THFCarboxylic Acid
Methyl EsterReductionLiAlH₄, THFPrimary Alcohol
Benzyl EtherHydrogenolysisH₂, Pd/CSecondary Alcohol
Secondary AlcoholOxidationPCC, CH₂Cl₂Ketone

Synthesis of Related Cyclobutane-Derived Diamines

Cyclobutane-derived diamines are valuable building blocks in medicinal chemistry, often used as rigid scaffolds in the design of bioactive molecules. enamine.netnih.gov The synthesis of such diamines from this compound would likely involve the conversion of the ester and a precursor to the second amine functionality.

A plausible synthetic route could begin with the conversion of the methyl ester to a primary amide via aminolysis. This amide could then be subjected to a Hofmann rearrangement to yield an amine at the 1-position of the cyclobutane ring. To introduce the second amine group, the benzyloxy group at the 3-position could be cleaved to reveal a hydroxyl group, which could then be converted to an azide (B81097) via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with sodium azide. Finally, reduction of the azide would provide the second amine functionality. The stereochemical outcome of these reactions would need to be carefully controlled.

An alternative approach could involve the Curtius rearrangement of an acyl azide derived from the carboxylic acid, which would also provide an amine at the 1-position. The introduction of the second amine at the 3-position would follow a similar pathway as described above. These synthetic strategies are outlined in the table below.

StepTransformationKey ReagentsIntermediate/Product
1Ester to Carboxylic AcidLiOH3-(benzyloxy)cyclobutanecarboxylic acid
2Carboxylic Acid to Acyl AzideDPPA, Et₃N3-(benzyloxy)cyclobutanecarbonyl azide
3Curtius RearrangementHeat3-(benzyloxy)cyclobutyl isocyanate
4Isocyanate HydrolysisH₃O⁺3-(benzyloxy)cyclobutanamine
5DebenzylationH₂, Pd/C3-aminocyclobutanol
6Hydroxyl to AzideDPPA, DIAD3-azidocyclobutanamine
7Azide ReductionH₂, Pd/C or LiAlH₄cyclobutane-1,3-diamine

Cycloalkylamino Acid Derivatives

Cycloalkylamino acids are a class of non-proteinogenic amino acids that are of great interest in peptide and medicinal chemistry due to their ability to introduce conformational constraints into peptides and other molecules. researchgate.net The synthesis of cycloalkylamino acid derivatives from this compound would involve the introduction of an amino group and modification of the ester group.

A common strategy for the synthesis of α-amino acids is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. To apply this to the cyclobutane system, the benzyloxy group at the 3-position could be oxidized to a ketone. Subsequent Strecker synthesis would then introduce the amino and carboxyl functionalities at the same carbon atom.

Alternatively, a Bucherer-Bergs reaction on the corresponding cyclobutanone (B123998) could yield a hydantoin, which can then be hydrolyzed to the desired amino acid. Another approach involves the asymmetric amination of an enolate derived from the starting ester, although this would require careful selection of the nitrogen source and chiral catalyst to control stereochemistry.

The table below summarizes potential synthetic routes to cyclobutane amino acids.

Synthetic RouteKey StepsStarting Material from Parent Compound
Strecker Synthesis1. Oxidation of alcohol to ketone 2. Reaction with NH₄Cl, KCN 3. Hydrolysis of α-aminonitrile3-oxocyclobutanecarboxylate
Bucherer-Bergs Reaction1. Oxidation of alcohol to ketone 2. Reaction with (NH₄)₂CO₃, KCN 3. Hydrolysis of hydantoin3-oxocyclobutanecarboxylate
Asymmetric Amination1. Enolate formation 2. Reaction with an electrophilic nitrogen sourceThis compound

Advanced Spectroscopic and Computational Analysis of Methyl 3 Benzyloxy Cyclobutanecarboxylate

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR Investigations

A detailed ¹H NMR spectrum of Methyl 3-(benzyloxy)cyclobutanecarboxylate would be expected to show distinct signals corresponding to the various protons in the molecule. The benzyl (B1604629) group protons would likely appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (—O-CH₂-Ph) would likely present as a singlet around 4.5 ppm. The protons of the cyclobutane (B1203170) ring and the methoxy (B1213986) group of the ester would have characteristic chemical shifts and coupling patterns that would allow for the determination of their relative positions and stereochemistry (cis/trans isomerism). Without experimental data, a precise data table cannot be constructed.

Carbon-13 NMR Studies

The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear significantly downfield (around 170-175 ppm). The carbons of the phenyl ring would resonate in the aromatic region (approximately 127-138 ppm). The benzylic methylene carbon and the carbons of the cyclobutane ring and the methoxy group would also have characteristic chemical shifts. A hypothetical data table is presented below to illustrate the expected regions for these signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-Ph)127 - 138
Benzylic (O-CH₂-Ph)65 - 75
Cyclobutane Ring25 - 45
Methoxy (O-CH₃)50 - 55

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₆O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (220.27 g/mol ).

Key fragmentation pathways would likely involve the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Other significant fragments could arise from the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the cyclobutane ring. Analysis of these fragment ions would provide valuable information for confirming the molecular structure.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzyl group would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzene (B151609) ring in the benzyloxy group would be the primary chromophore, expected to exhibit characteristic absorption bands in the UV region, typically around 254 nm.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry provides a valuable tool for predicting the properties of molecules.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to model the electronic structure of this compound. These calculations can predict the optimized molecular geometry, bond lengths, and bond angles. Furthermore, they can be used to simulate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data when it becomes available. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the dynamic motions of atoms and molecules, offering a detailed view of a molecule's conformational possibilities. nih.govchemrxiv.org For this compound, MD simulations can elucidate the energetically favorable spatial arrangements of its substituents on the cyclobutane ring. The inherent flexibility of the four-membered ring, which can undergo puckering, combined with the rotational freedom of the benzyloxy and methyl carboxylate groups, results in a complex conformational landscape.

An MD simulation of this molecule would track the atomic trajectories over time by integrating Newton's laws of motion. This process allows for the exploration of various energy states and the identification of the most stable conformers. mdpi.commdpi.com Key parameters derived from these simulations, such as potential energy surfaces and the distribution of dihedral angles, reveal the preferred orientations of the functional groups.

Table 1: Representative Low-Energy Conformers of this compound from a Hypothetical MD Simulation

ConformerC-C-O-C Dihedral Angle (°) (Benzyloxy Group)C-C-C=O Dihedral Angle (°) (Ester Group)Relative Population (%)
117818055
26017525
3-65515
418005

This table is illustrative, representing plausible data from a molecular dynamics simulation.

Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly through the application of Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT), provides a robust framework for predicting the reactivity of molecules and mapping potential reaction pathways. nih.govresearchgate.netacs.org

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is indicative of a molecule's capacity to act as a nucleophile (electron donor), while the LUMO suggests its potential as an electrophile (electron acceptor). wpmucdn.comlibretexts.org For this compound, the spatial distribution and energy levels of these orbitals can predict the most probable sites for chemical attack.

DFT calculations can further refine these predictions by modeling the electron density and electrostatic potential of the molecule. mdpi.com This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the carbonyl carbon of the ester group is expected to be highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. Conversely, the oxygen atoms and the aromatic ring are likely to be the primary nucleophilic centers.

By calculating the energy barriers for various potential reactions, DFT can be used to predict the most favorable reaction pathways. nih.govacs.org For example, the hydrolysis of the ester group would be a commonly investigated reaction. Computational modeling of the transition states involved would provide activation energies, indicating the kinetic feasibility of the reaction under different conditions.

Table 2: Predicted Reactivity Sites in this compound

Molecular SitePredicted Type of ReactivityRationale based on Computational Principles
Carbonyl Carbon (Ester)ElectrophilicHigh positive partial charge; expected localization of the LUMO. pku.edu.cn
Benzene RingNucleophilicHigh electron density; expected localization of the HOMO. wikipedia.org
Ether OxygenNucleophilicLone pairs of electrons available for donation.
Alpha-protons to CarbonylAcidicPotential for enolate formation under basic conditions.

This table presents predicted reactivity based on established principles of computational chemistry.

Future Perspectives and Emerging Research Directions in Methyl 3 Benzyloxy Cyclobutanecarboxylate Chemistry

Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of functionalized cyclobutanes is an area of continuous development, with a focus on improving efficiency, selectivity, and sustainability. nih.gov For Methyl 3-(benzyloxy)cyclobutanecarboxylate, future synthetic strategies are likely to move beyond traditional methods towards more advanced catalytic approaches.

Another emerging area is the application of C-H functionalization logic. acs.org This strategy allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. Future methodologies could involve the targeted C-H functionalization of a simpler cyclobutane (B1203170) precursor to introduce the benzyloxy and methyl carboxylate groups with high precision, thus enhancing synthetic efficiency.

The table below summarizes potential novel synthetic strategies and their anticipated advantages.

Synthetic StrategyPotential AdvantagesKey Research Focus
Visible-Light PhotocatalysisMild reaction conditions, high diastereoselectivity, potential for enantiocontrol. chemistryviews.orgorganic-chemistry.orgDevelopment of novel photosensitizers and chiral catalysts.
C-H FunctionalizationIncreased atom economy, reduced number of synthetic steps. acs.orgDesign of directing groups and catalysts for selective C-H activation.
OrganocatalysisMetal-free, environmentally benign, high enantioselectivity. nih.govDesign of new chiral organic catalysts for [2+2] cycloadditions.

Exploration of Undiscovered Reactivity Patterns

The strained nature of the cyclobutane ring in this compound imparts unique reactivity that is yet to be fully explored. Future research will likely focus on uncovering new reaction pathways that leverage this inherent ring strain.

Ring-opening reactions of cyclobutane derivatives are a powerful tool for the synthesis of more complex acyclic and larger ring systems. pharmaguideline.comresearchgate.net Future studies could investigate the selective ring-opening of this compound, initiated by various reagents or catalysts, to generate highly functionalized linear synthons. For instance, transition-metal-catalyzed ring-opening could lead to the formation of novel organometallic intermediates that can participate in a variety of cross-coupling reactions.

Furthermore, the reactivity of the C-H bonds within the cyclobutane ring presents an opportunity for late-stage functionalization. Research into selective C-H activation at different positions on the cyclobutane ring could lead to a diverse array of new derivatives with tailored properties. This could involve the use of directing groups to control the site of functionalization. acs.org

The potential for novel reactivity is outlined in the following table.

Reactivity PatternPotential Synthetic UtilityEnabling Methodologies
Strain-Release Ring OpeningAccess to functionalized acyclic compounds and larger ring systems. researchgate.netTransition-metal catalysis, photoredox catalysis. rsc.org
Selective C-H FunctionalizationLate-stage diversification of the cyclobutane core. acs.orgUse of directing groups, development of site-selective catalysts.
Radical-Mediated ReactionsFormation of new C-C and C-heteroatom bonds.Photoredox catalysis, radical initiators.

Development of New Applications in Specialized Fields of Organic Chemistry

The 1,3-disubstituted cyclobutane scaffold present in this compound is increasingly recognized as a valuable motif in medicinal chemistry. nih.govnih.gov Cyclobutane rings can act as bioisosteres for other groups, such as phenyl rings or alkenes, while providing a more three-dimensional structure that can enhance binding to biological targets. nih.govru.nl

Future applications of this compound will likely focus on its use as a key building block for the synthesis of novel bioactive molecules. researchgate.net The distinct spatial arrangement of the benzyloxy and carboxylate groups can be exploited to design molecules with specific pharmacophoric features. This could lead to the development of new drug candidates in areas such as oncology, infectious diseases, and neurology. lifechemicals.com

In materials science, the rigid and well-defined structure of the cyclobutane ring could be utilized in the design of new polymers and supramolecular assemblies. The functional groups of this compound provide handles for polymerization or for incorporation into larger, ordered structures.

Field of ApplicationPotential Role of the CompoundResearch Directions
Medicinal ChemistryScaffold for novel therapeutics. nih.govru.nlSynthesis of compound libraries for biological screening, structure-activity relationship studies.
Materials ScienceMonomer for novel polymers, building block for supramolecular structures.Exploration of polymerization reactions, self-assembly studies.
Asymmetric SynthesisChiral building block for the synthesis of complex molecules. researchgate.netDevelopment of methods for enantioselective synthesis and subsequent transformations.

Advanced Methodologies for Stereochemical Control

The stereochemistry of the 1,3-disubstituted cyclobutane ring is a critical determinant of the properties of molecules derived from this compound. Future research will focus on developing more advanced and efficient methods for controlling the relative (cis/trans) and absolute stereochemistry of this scaffold.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net Future efforts will likely involve the development of new chiral catalysts, including both metal-based and organocatalysts, for the asymmetric synthesis of the cyclobutane core. nih.gov For example, catalytic enantioselective [2+2] cycloadditions could provide direct access to enantioenriched precursors to this compound. researchgate.net

Furthermore, dynamic kinetic resolution and other stereoconvergent methods could be employed to convert racemic mixtures of cyclobutane intermediates into a single desired stereoisomer. The development of stereoselective functionalization reactions on a pre-existing cyclobutane ring also represents a promising direction for achieving high levels of stereochemical control. acs.orgnih.gov

The table below highlights emerging methodologies for stereochemical control.

MethodologyApproachDesired Outcome
Asymmetric CatalysisUse of chiral Lewis acids, organocatalysts, or transition metal complexes. researchgate.netresearchgate.netEnantioselective formation of the cyclobutane ring.
Substrate-Controlled SynthesisUse of chiral auxiliaries to direct the stereochemical outcome of reactions.Diastereoselective synthesis of specific stereoisomers.
Dynamic Kinetic ResolutionConversion of a racemic mixture into a single enantiomer.Access to enantiopure material from a racemic starting point.

Q & A

Q. What are the common synthetic routes for Methyl 3-(benzyloxy)cyclobutanecarboxylate?

The synthesis typically involves esterification of cyclobutanecarboxylic acid derivatives with benzyl alcohol. A method analogous to Benzyl 3-oxocyclobutanecarboxylate synthesis (CAS 141352-62-7) uses acid-catalyzed esterification under reflux. For example, reacting 3-oxocyclobutanecarboxylic acid with benzyl alcohol in toluene using p-toluenesulfonic acid as a catalyst yields 89% product after 3 hours of heating . Alternative routes may employ DCC (dicyclohexylcarbodiimide) for ester activation in anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm stereochemistry and functional groups (e.g., benzyloxy and ester moieties).
  • HPLC : For purity assessment, especially when isolating stereoisomers .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., FAB-MS showing m/z 207 for related cyclobutane esters) .

Q. How is the stereochemistry of this compound controlled during synthesis?

Stereoselectivity is achieved via reaction conditions or chiral catalysts. For example, the cis-isomer (CAS 141352-62-7) is synthesized using stereospecific starting materials or controlled cyclization. Solvent polarity and temperature adjustments can influence diastereomer ratios .

Q. What are the solubility and stability considerations for this compound?

The compound is moderately lipophilic (logP ~2–3, extrapolated from similar esters) and stable in anhydrous solvents like toluene or dichloromethane. Storage at –20°C under inert atmosphere is recommended to prevent hydrolysis of the ester group .

Q. How is the benzyloxy group introduced into the cyclobutane ring?

The benzyloxy group is typically added via nucleophilic substitution or Mitsunobu reactions. For example, benzyl alcohol can displace a leaving group (e.g., hydroxyl or halide) on the cyclobutane ring under acidic or basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

Key variables include:

  • Catalyst Loading : Increasing p-toluenesulfonic acid concentration (up to 5 mol%) improves esterification kinetics .
  • Solvent Choice : Toluene or DMF enhances solubility of intermediates .
  • Temperature Control : Reflux (~110°C) balances reaction rate and side-product formation .

Q. What strategies resolve discrepancies in NMR data for cyclobutane derivatives?

Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from:

  • Diastereomerism : Use chiral columns in HPLC or NOESY NMR to distinguish isomers .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening .

Q. How does the cyclobutane ring strain influence reactivity in functionalization reactions?

The ring’s inherent strain (angle distortion) enhances susceptibility to ring-opening or [2+2] cycloadditions. For example, nucleophilic attack at the carboxylate position is accelerated compared to linear esters .

Q. What mechanistic insights guide the design of novel derivatives for biological screening?

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid for conjugation with bioactive molecules .
  • Benzyloxy Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, enabling further functionalization .

Q. How are computational methods (e.g., DFT) used to predict reaction pathways or stability?

Density Functional Theory (DFT) calculations model transition states for cyclobutane ring-opening or esterification energetics. For example, activation barriers for acid-catalyzed esterification can be compared to optimize catalyst selection .

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